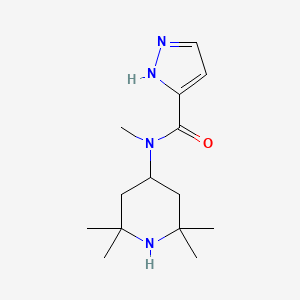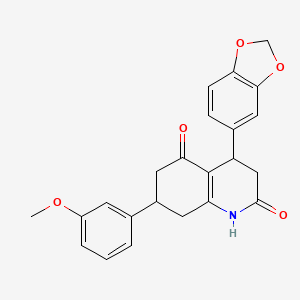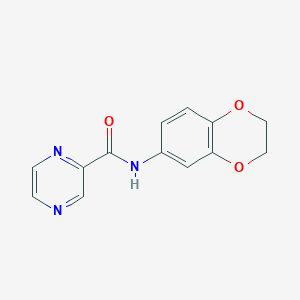![molecular formula C18H21N3O2 B5572984 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5572984.png)
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways and Disposition
Research has detailed the metabolic pathways and disposition of compounds related to "1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" in the human body. For example, studies on L-735,524, a potent HIV-1 protease inhibitor, and BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, reveal complex metabolic processes. These include glucuronidation, N-oxidation, hydroxylation, and depyridomethylation, with metabolites identified through HPLC-UV comparison, NMR, and MS techniques. Excretion pathways include urine and feces, highlighting the body's mechanisms for eliminating these compounds and their metabolites (Balani et al., 1995; Christopher et al., 2010).
Neuropharmacological Applications
Several studies explore the neuropharmacological applications of related compounds, assessing their potential in treating neurological conditions or understanding their effects on the brain. For instance, compounds with structural similarities to "this compound" have been investigated for their occupancy and effects on 5-HT1A receptors, which are implicated in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002).
Toxicological and Environmental Studies
Research also includes toxicological and environmental studies of "this compound" and related compounds. These studies examine the potential neurotoxic effects, environmental exposure, and the impact on human health, particularly in children. For instance, organophosphorus and pyrethroid pesticides, which share functional groups or structural elements with the mentioned compound, have been analyzed for their neurotoxic potential and prevalence in environmental and biological samples, highlighting the importance of monitoring and regulating exposure to these chemicals (Babina et al., 2012).
将来の方向性
The future directions for the study of “1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, and assessment of its safety and hazards. Additionally, its potential applications in proteomics research could be further explored .
特性
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-5-4-6-16(13-15)23-14-18(22)21-11-9-20(10-12-21)17-7-2-3-8-19-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPAMHVFNOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(2-METHYLALLYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B5572902.png)

![17-thia-2,9,11,12,14,15-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaene](/img/structure/B5572925.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572933.png)

![(1S*,5R*)-3-[(2-isopropyl-4-pyrimidinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572943.png)
![8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5572950.png)



![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5572965.png)
![3-{[(2-fluoroethyl)amino]sulfonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5572977.png)
![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)
![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)
